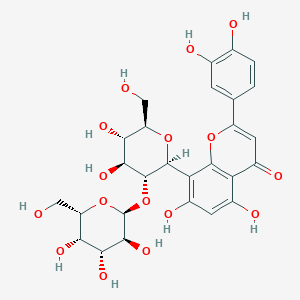
7-Hidroximitragynina
Descripción general
Descripción
Aplicaciones Científicas De Investigación
7-Hydroxy Mitragynine has several scientific research applications, including:
Mecanismo De Acción
7-Hydroxy Mitragynine exerts its effects primarily by binding to opioid receptors. It acts as a partial agonist at μ-opioid receptors and as a competitive antagonist at δ- and κ-opioid receptors . This binding leads to analgesic effects without activating the β-arrestin pathway, which reduces the risk of side effects such as respiratory depression, constipation, and sedation . The conversion of mitragynine to 7-Hydroxy Mitragynine in the liver is mediated by cytochrome P450 3A isoforms .
Similar Compounds:
Mitragynine: The principal alkaloid in kratom, which is less potent than 7-Hydroxy Mitragynine.
Mitragynine Pseudoindoxyl: A metabolite of 7-Hydroxy Mitragynine with even higher potency.
Morphine: A well-known opioid with similar receptor binding but higher side effect profile.
Uniqueness: 7-Hydroxy Mitragynine is unique due to its high potency and efficacy at opioid receptors compared to mitragynine and morphine . It also does not activate the β-arrestin pathway, making it a potentially safer alternative for pain management .
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
7-Hydroxymitragynine interacts with opioid receptors, particularly the mu-opioid receptors . It binds to these receptors with greater efficacy than mitragynine . The compound is converted in vitro in both mouse and human liver preparations to the much more potent mu-opioid receptor agonist .
Cellular Effects
7-Hydroxymitragynine exhibits effects on various types of cells and cellular processes. It influences cell function by acting as a partial agonist at μ-opioid receptors and as a competitive antagonist at δ- and κ-opioid receptors . It also increases the uptake of calcein-AM in MDR-MDCK cells .
Molecular Mechanism
7-Hydroxymitragynine exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is more potent than both mitragynine and morphine . Unlike traditional opioids, 7-Hydroxymitragynine does not activate the β-arrestin pathway, meaning symptoms such as respiratory depression, constipation, and sedation are much less pronounced .
Temporal Effects in Laboratory Settings
In human liver microsomes, 7-Hydroxymitragynine is metabolized with a half-life of 24 minutes . It can convert into mitragynine up to 45% over a 2-hour incubation . It is also degraded up to 27% in simulated gastric fluid and up to 6% in simulated intestinal fluid .
Dosage Effects in Animal Models
7-Hydroxymitragynine is formed from mitragynine in mice, and brain concentrations of this metabolite are sufficient to explain most or all of the opioid-receptor-mediated analgesic activity of mitragynine . The compound is found in the brains of mice at very high concentrations relative to its opioid receptor binding affinity .
Metabolic Pathways
7-Hydroxymitragynine is involved in metabolic pathways mediated by cytochrome P450 3A isoforms . It can metabolize to mitragynine pseudoindoxyl in the blood but not in the liver .
Subcellular Localization
It is known that the compound can be found in the brains of mice at very high concentrations , but more detailed information about its subcellular localization is not currently available.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 7-Hydroxy Mitragynine can be synthesized using mitragynine as the starting material. The process involves using tetrahydrofuran and water as solvents, and the reaction is carried out under an argon gas environment at 0°C with [bis(trifluoroacetyl) peroxide] benzene . The crude product is then purified using column chromatography with an alkaline eluent .
Industrial Production Methods: In industrial settings, the conversion of mitragynine to 7-Hydroxy Mitragynine can be catalyzed by cytochrome P450 isoforms, which facilitate the oxidation process . This method is efficient and can produce large quantities of 7-Hydroxy Mitragynine for pharmaceutical research and development .
Análisis De Reacciones Químicas
Types of Reactions: 7-Hydroxy Mitragynine undergoes several types of chemical reactions, including:
Oxidation: Conversion of mitragynine to 7-Hydroxy Mitragynine involves an oxidation reaction.
Demethylation: The compound can undergo demethylation at position 17.
Conjugation: It can also undergo conjugation with glucuronic acid at positions 9 and 17.
Common Reagents and Conditions:
Oxidation: Cytochrome P450 isoforms are commonly used to catalyze the oxidation of mitragynine to 7-Hydroxy Mitragynine.
Demethylation and Conjugation: These reactions typically occur in the presence of specific enzymes and under physiological conditions.
Major Products Formed:
Mitragynine Pseudoindoxyl: A potent opioid formed from the metabolism of 7-Hydroxy Mitragynine.
Conjugated Metabolites: Products of conjugation with glucuronic acid.
Propiedades
IUPAC Name |
methyl (E)-2-[(2S,3S,7aS,12bS)-3-ethyl-7a-hydroxy-8-methoxy-2,3,4,6,7,12b-hexahydro-1H-indolo[2,3-a]quinolizin-2-yl]-3-methoxyprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O5/c1-5-14-12-25-10-9-23(27)20-17(7-6-8-19(20)29-3)24-21(23)18(25)11-15(14)16(13-28-2)22(26)30-4/h6-8,13-15,18,27H,5,9-12H2,1-4H3/b16-13+/t14-,15+,18+,23+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYENLSMHLCNXJT-CYXFISRXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN2CCC3(C(=NC4=C3C(=CC=C4)OC)C2CC1C(=COC)C(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1CN2CC[C@]3(C(=NC4=C3C(=CC=C4)OC)[C@@H]2C[C@@H]1/C(=C\OC)/C(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20903988 | |
| Record name | 7-Hydroxymitragynine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20903988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
174418-82-7 | |
| Record name | 7-Hydroxymitragynine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=174418-82-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Hydroxymitragynine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0174418827 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-Hydroxymitragynine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20903988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-HYDROXYMITRAGYNINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2T3TWA75R0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![(1R,14R)-7,7,20,20-tetramethyl-8,12,19,25-tetraoxahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosa-2(11),3,9,15(24),16,18(23),21-heptaene](/img/structure/B600403.png)



